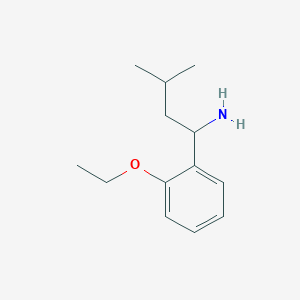
1-(2-Ethoxyphenyl)-3-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine is not directly discussed in the provided papers. However, the papers do provide insights into related chemical reactions and structures that can help infer some aspects of the compound . The first paper discusses reactions involving a similar phenyl-based structure, 1-(2-hydroxyphenyl)-1,3-butanedione, with various amines and aldehydes . The second paper deals with the optical resolution of related compounds, specifically 2-(4-substituted phenyl)-3-methylbutanoic acids, and their interaction with diethylamine . These studies can provide a foundational understanding of the chemical behavior and properties of compounds with similar structures.
Synthesis Analysis
The synthesis of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine is not explicitly detailed in the provided literature. However, based on the reactions described in the first paper, one could hypothesize that a similar approach could be used for synthesizing the ethoxy derivative . The reaction of a dione with aliphatic primary amines to form imines suggests that a similar ethoxyphenyl-based dione could potentially react with a methylbutylamine to synthesize the target compound. The second paper does not provide direct synthesis routes relevant to the target compound .
Molecular Structure Analysis
The molecular structure of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine can be inferred to some extent from the related compounds discussed in the papers. The crystal structure analysis of diethylamine salts of 2-(4-substituted phenyl)-3-methylbutanoic acids provides insights into the molecular interactions and configurations that may be similar in the ethoxyphenyl derivative . The presence of the ethoxy group and the butylamine moiety would influence the overall molecular geometry and potential sites for intermolecular interactions.
Chemical Reactions Analysis
The first paper provides information on the reactivity of a phenyl-based dione with amines and aldehydes, which can be extrapolated to predict the reactivity of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine . The compound could potentially undergo imine formation when reacted with aldehydes. Additionally, the presence of the ethoxy group might influence its reactivity towards electrophiles and nucleophiles, as well as its participation in preferential crystallization processes as seen with related compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine are not directly reported, the properties of structurally related compounds provide some context. The optical resolution of related acids suggests that the compound may also exhibit chiral properties and could potentially be resolved into enantiomers . The chemical analyses of the diethylamine salts indicate a specific stoichiometry that could be relevant when considering salt formation with the target compound. The influence of substituents on the phenyl ring, such as the ethoxy group, would affect the compound's solubility, melting point, and other physical properties.
科学的研究の応用
Improved Synthesis Methods
- Microwave-assisted Synthesis : An improved method for synthesizing ketones related to 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine was reported by Gopalakrishnan, Kasinath, and Singh (2002). They described a polymer-supported AlCl3-catalyzed rearrangement followed by O-alkylation under microwave irradiation, yielding excellent results (Gopalakrishnan, Kasinath, & Singh, 2002).
Characterization and Crystal Structure Studies
- Crystal Structure Analysis : Jeseentharani et al. (2010) isolated compounds from the condensation reactions of corresponding ketones and amines, including structures similar to 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine. They used single crystal XRD analyses for structural elucidation, revealing stabilizing hydrogen bonding interactions (Jeseentharani et al., 2010).
Synthesis of Related Compounds
- Development of Key Intermediates : Fleck et al. (2003) described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, which is structurally related to 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine. This involved asymmetric Michael addition and stereoselective alkylation steps (Fleck et al., 2003).
Molecular Basis for Reaction Enhancements
- Lipase-Catalyzed N-Acylation : Cammenberg et al. (2006) studied the molecular basis for the enhanced lipase-catalyzed N-acylation of 1-Phenylethanamine with Methoxyacetate, providing insights that could be relevant for the chemical manipulation of compounds like 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine (Cammenberg, Hult, & Park, 2006).
X-ray Structures and Computational Studies
- X-ray Diffraction and DFT Analysis : Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, which include compounds structurally similar to 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine. These studies are essential for understanding the physical and chemical properties of such compounds (Nycz et al., 2011).
Stereoselective Metabolism Studies
- Stereoselective Metabolism Analysis : Weinkam et al. (1976) studied the stereoselective metabolism of chiral psychotomimetic amines related to 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine. Such studies are crucial for understanding the biological interactions and effects of these compounds (Weinkam et al., 1976).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-15-13-8-6-5-7-11(13)12(14)9-10(2)3/h5-8,10,12H,4,9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCOZZLHICGGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-methylbutan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

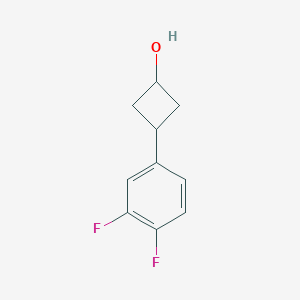
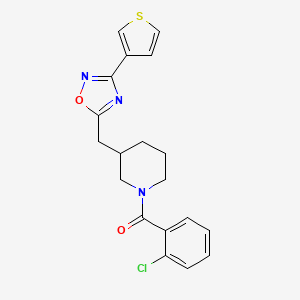
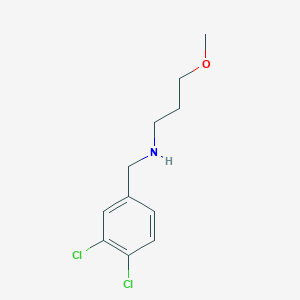
![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)
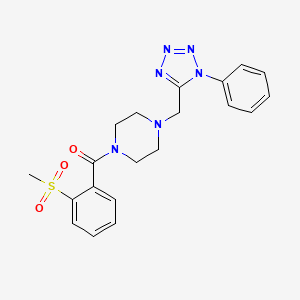
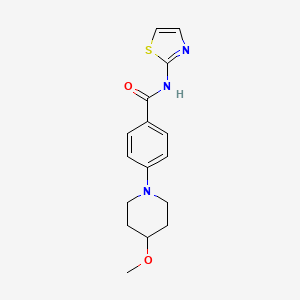
![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)
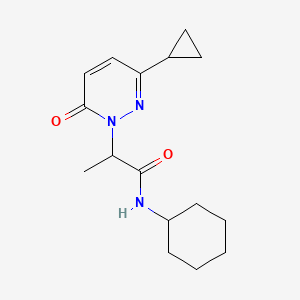
![2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B3007975.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3007977.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007980.png)